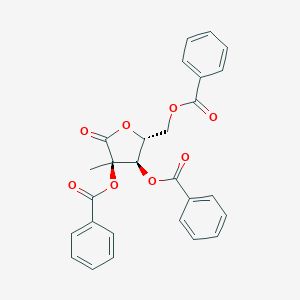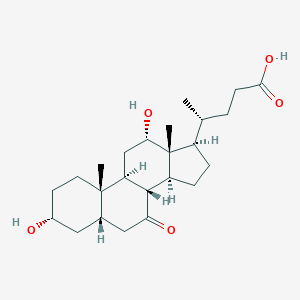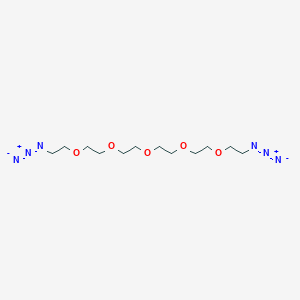
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lacton
Übersicht
Beschreibung
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is a biochemical reagent with the molecular formula C27H22O8 and a molecular weight of 474.46 g/mol . This compound is primarily used in organic synthesis and has applications in the development of antiviral drugs, particularly for research on Influenza.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone has several scientific research applications:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is the GluR2/3 family of glutamate receptors . These receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission.
Mode of Action
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone acts as an agonist at the GluR2/3 family of glutamate receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Pharmacokinetics
It’s soluble in chloroform, ethyl acetate, and dimethoxyethane , which suggests it may have good bioavailability.
Result of Action
The activation of the GluR2/3 glutamate receptors by 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone can lead to various molecular and cellular effects. It’s used as a probe for the identification of glutamate receptor sequences in the brain and spinal cord .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . .
Biochemische Analyse
Biochemical Properties
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone has been identified as a glutamate receptor agonist . It binds to the GluR2/3 family of glutamate receptors and acts as an agonist at these receptors .
Cellular Effects
The compound’s interaction with glutamate receptors suggests that it may influence cell function by modulating neurotransmission, particularly in the brain and spinal cord where these receptors are abundant .
Molecular Mechanism
At the molecular level, 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone exerts its effects by binding to the GluR2/3 family of glutamate receptors . This binding activity suggests that it may influence enzyme activation or inhibition, and potentially alter gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone typically involves the benzoylation of D-ribonic acid derivatives. Benzoyl chloride is commonly used as the benzoylating agent . The reaction conditions often include the use of solvents such as chloroform, ethyl acetate, and dimethoxyethane, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction but may include additional purification steps to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribonolactone: This compound is similar in structure but has benzyl groups instead of benzoyl groups.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: This compound has an acetyl group in addition to the benzoyl groups.
Uniqueness
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is unique due to its specific configuration and the presence of the methyl group at the 2-C position. This configuration makes it particularly effective as a precursor for neuraminidase inhibitors, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOELERLPRQKGLG-VHFRWLAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563387 | |
| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7392-74-7 | |
| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)




![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)


